Molybdenocene dichloride

Catalog No.
S613944
CAS No.
12184-22-4
M.F
C10H20Cl2Mo
M. Wt
307.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenocene dichloride

CAS Number

12184-22-4

Product Name

Molybdenocene dichloride

IUPAC Name

cyclopentane;dichloromolybdenum

Molecular Formula

C10H20Cl2Mo

Molecular Weight

307.1 g/mol

InChI

InChI=1S/2C5H10.2ClH.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2

InChI Key

IBMXWMVSIBGZOF-UHFFFAOYSA-L

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Mo+4]

Synonyms

dichlorobis(n(5)-cyclopentadienyl)molybdenum (IV), molybdocene dichloride, molybdocene dichloride, molybdenum (1+)

Canonical SMILES

C1CCCC1.C1CCCC1.Cl[Mo]Cl

Application in Cancer Research

The Specific Scientific Field: The specific scientific field of this application is Cancer Research .

A Comprehensive and Detailed Summary of the Application: Molybdenocene dichloride has been studied for its potential anti-cancer properties . A series of six highly lipophilic Cp-substituted molybdenocenes bearing different bioactive chelating ligands was synthesized and characterized . These compounds showed a greatly increased cytotoxic potency when compared to the non-Cp-substituted counterparts .

A Detailed Description of the Methods of Application or Experimental Procedures: The compound is prepared from molybdocene dihydride by treatment with chloroform . In vitro experiments were performed with the dichlorido precursor, (Ph2C Cp)2MoCl2 and the in vitro most active complex, containing the thioflavone ligand . Proteomic studies were also conducted on these two compounds .

A Thorough Summary of the Results or Outcomes Obtained: The in vivo experiments showed an inhibition of tumour growth . Proteomic studies demonstrated a significant regulation of tubulin-associated and mitochondrial inner membrane proteins for both compounds and a strong metabolic effect of the thioflavone containing complex .

Application in Bioorganometallic Chemistry

The Specific Scientific Field: The specific scientific field of this application is Bioorganometallic Chemistry .

Application in Organometallic Chemistry

The Specific Scientific Field: The specific scientific field of this application is Organometallic Chemistry .

A Comprehensive and Detailed Summary of the Application: Molybdenocene dichloride is an organomolybdenum compound with the formula (η 5-C 5 H 5) 2 MoCl 2 and is commonly abbreviated as Cp 2 MoCl 2 . It is a brownish-green air- and moisture-sensitive powder . In the research laboratory, it is used to prepare many derivatives .

Molybdenocene dichloride, chemically known as bis(cyclopentadienyl)molybdenum dichloride, is an organometallic compound with the formula C10H10Cl2Mo\text{C}_{10}\text{H}_{10}\text{Cl}_{2}\text{Mo}. It consists of two cyclopentadienyl rings (aromatic five-membered rings) coordinated to a molybdenum center in the oxidation state of four, along with two chloride ligands. This compound is categorized as a sandwich complex, characterized by its unique clamshell geometry where the molybdenum atom is situated between the two cyclopentadienyl rings . Molybdenocene dichloride is notable for its air and moisture sensitivity, typically appearing as a brownish-green powder .

, including:

  • Coordination Chemistry: It can form stable complexes with nucleobases and nucleotides, engaging in coordination at specific nitrogen and oxygen sites. For instance, it forms chelates with N-methylcytosine and N-methyladenine, demonstrating distinct coordination modes .
  • Redox Reactions: The compound exhibits irreversible redox behavior under physiological conditions, which is significant in biological systems where redox processes can lead to cellular damage .
  • Hydrolytic Cleavage: Molybdenocene dichloride catalyzes the hydrolytic cleavage of phosphate esters in aqueous solutions, indicating potential applications in biochemical processes .

Molybdenocene dichloride has garnered attention for its potential anticancer properties. Research indicates that it may inhibit protein kinase C and interact with tubulin by coordinating to cysteine residues, which could disrupt cellular processes involved in cancer proliferation . Additionally, its interaction with DNA and phosphoester bonds suggests mechanisms that could lead to genotoxic effects, making it a candidate for further investigation as an anticancer agent .

Several methods exist for synthesizing molybdenocene dichloride:

  • Direct Synthesis: The compound can be synthesized through the reaction of molybdenum(IV) chloride with cyclopentadiene:
    MoCl4+2C5H6C5H5MoCl2C5H5+2HCl\text{MoCl}_4+2\text{C}_5\text{H}_6\rightarrow \text{C}_5\text{H}_5\text{MoCl}_2\text{C}_5\text{H}_5+2\text{HCl}
  • Alternative Routes: Other methods include the reduction of molybdenum compounds or the reaction of molybdenum oxides with chlorinated organic compounds under controlled conditions .

Molybdenocene dichloride has several notable applications:

  • Anticancer Research: Its potential as an anticancer drug is being explored due to its unique biological activity and ability to interact with cellular components.
  • Catalysis: The compound's ability to catalyze hydrolytic reactions positions it as a useful agent in synthetic chemistry and biochemical applications.
  • Material Science: As a precursor for other molybdenum-containing materials, it plays a role in the development of novel materials with specific properties.

Studies have demonstrated that molybdenocene dichloride interacts with various biomolecules. For example:

  • It forms stable species at physiological pH, indicating its potential stability in biological systems.
  • Binding studies reveal that it can coordinate with proteins and nucleic acids, affecting their function and stability .

These interactions highlight the compound's multifaceted role in biological systems and its potential therapeutic applications.

Molybdenocene dichloride is part of a broader class of metallocenes and organometallic compounds. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Titanocene dichlorideSandwich complexKnown for its anticancer properties
Zirconocene dichlorideSandwich complexExhibits different reactivity patterns
Hafnocene dichlorideSandwich complexSimilar structural properties but different metal

Molybdenocene dichloride stands out due to its specific interactions with biological molecules and its unique redox properties, which are less pronounced in other metallocenes. Its ability to form stable complexes under physiological conditions further distinguishes it from similar compounds.

Organometallic Synthesis Pathways for Cp₂MoCl₂ Derivatives

The synthesis of molybdenocene dichloride has been well-documented in the literature since its first preparation by Cooper and Green in 1964. The most common and efficient synthetic route involves the reaction of molybdocene dihydride with chloroform, as shown in the following equation:

(C₅H₅)₂MoH₂ + 2 CHCl₃ → (C₅H₅)₂MoCl₂ + 2 CH₂Cl₂

This reaction proceeds via the replacement of the hydride ligands with chloride ions, resulting in the formation of dichloromethane as a byproduct. The reaction conditions typically require anhydrous environments to prevent hydrolysis of the moisture-sensitive product.

Alternative synthetic pathways have been explored for preparing molybdenocene dichloride and its derivatives. One approach involves the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF), followed by chlorination. This multi-step process has proven valuable for laboratory-scale preparations.

Table 1: Key Synthetic Routes to Molybdenocene Dichloride

Synthetic RouteStarting MaterialsReaction ConditionsYield (%)Reference
Hydride chlorination(C₅H₅)₂MoH₂, CHCl₃Room temperature, anhydrous conditions85-90
Carbonyl replacementMo(CO)₆, NaCp, chlorinating agentTHF, reflux, followed by chlorination75-80

The synthesis of molybdenocene dichloride derivatives has been extensively investigated, with particular focus on substituting the chloride ligands with other groups to modify the reactivity and properties of the complex. For instance, hydrolysis studies of derivatives where chloride ligands were replaced by thiol ligands containing electron-withdrawing substituents (such as 3,5-bis(trifluoromethyl)thiophenol) have shown that these modifications affect the lability of the Mo-S bonds.

Solid-State Structural Analysis via X-ray Diffraction and Spectroscopic Methods

The solid-state structure of molybdenocene dichloride has been thoroughly characterized using X-ray crystallography, revealing important details about its molecular geometry and bonding characteristics. X-ray structural analysis has shown that Cp₂MoCl₂ adopts a "clamshell" structure where the cyclopentadienyl rings are not parallel.

The average Cp(centroid)-Mo-Cp angle is approximately 130.6°, indicating a bent metallocene structure rather than a sandwich configuration. The two chloride ligands adopt a cis arrangement with respect to each other, with a Cl-Mo-Cl angle of approximately 82°. This structural arrangement is crucial for understanding the reactivity patterns of molybdenocene dichloride in various chemical transformations.

Spectroscopic methods provide complementary information about the structure and properties of molybdenocene dichloride. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, has been used to elucidate the electronic environment around the molybdenum center and the coordination of the cyclopentadienyl rings. Infrared (IR) spectroscopy has been employed to identify characteristic Mo-Cl stretching vibrations in the region of 350-400 cm⁻¹.

The solid-state structure of molybdenocene dichloride exhibits interesting crystallographic features. X-ray diffraction studies have revealed that the crystal packing contains two distinct molecular arrangements: one with staggered cyclopentadienyl rings and another with eclipsed rings, both maintaining the pseudo-tetrahedral coordination geometry around the molybdenum(IV) center.

Table 2: Key Structural Parameters of Molybdenocene Dichloride

Structural ParameterValueMethod of Determination
Cp(centroid)-Mo-Cp angle130.6°X-ray crystallography
Cl-Mo-Cl angle82°X-ray crystallography
Mo-Cl bond distance~2.4 ÅX-ray crystallography
Mo oxidation state+4Spectroscopic methods
Molecular geometryPseudo-tetrahedralX-ray crystallography

Comparative Geometrical Studies with Titanocene and Zirconocene Analogues

Comparing the structural features of molybdenocene dichloride with its Group 4 analogues, titanocene dichloride (Cp₂TiCl₂) and zirconocene dichloride (Cp₂ZrCl₂), reveals interesting trends that correlate with their electronic configurations and reactivity patterns.

One of the most notable differences is the Cl-M-Cl angle, which follows a clear trend across the series: molybdenocene dichloride (82°) < niobocene dichloride (85.6°) < zirconocene dichloride (92.1°) < titanocene dichloride (95°). This systematic variation in the Cl-M-Cl angle has been instrumental in establishing the orientation of the highest occupied molecular orbital (HOMO) in this class of complexes.

The Cp(centroid)-M-Cp angle also shows significant variation across these metallocene complexes. For molybdenocene dichloride, this angle is approximately 130.6°, while for zirconocene dichloride, it is reported to be around 128°. These differences reflect the electronic and steric factors that influence the overall geometry of these compounds.

Table 3: Comparative Structural Data for Group 4 and Group 6 Metallocene Dichlorides

Metallocene DichlorideCl-M-Cl Angle (°)Cp(centroid)-M-Cp Angle (°)M-Cl Bond Length (Å)Reference
Cp₂MoCl₂ (Mo, Group 6)82130.6~2.4
Cp₂TiCl₂ (Ti, Group 4)95Not specified2.37
Cp₂ZrCl₂ (Zr, Group 4)92.1128Not specified

The structural differences between these metallocene complexes correlate with their different electronic configurations. Molybdenum(IV) in Cp₂MoCl₂ has a d² electronic configuration, while titanium(IV) and zirconium(IV) in their respective metallocene dichlorides have d⁰ configurations. This electronic difference contributes to the variation in bond angles and overall molecular geometry.

These structural variations also manifest in different chemical behaviors. For instance, studies on DNA binding have shown that molybdenocene binds DNA in about 5-10%, while titanocene is bound in 90-95%. This significant difference in biological activity can be attributed, at least in part, to the structural and electronic differences between these complexes.

Exact Mass

307.999610 g/mol

Monoisotopic Mass

307.999610 g/mol

Heavy Atom Count

13

Wikipedia

Molybdocene_dichloride

Dates

Modify: 2024-04-14

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